molecular formula C14H25NO3 B6363533 (2R,6R)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1003843-31-9

(2R,6R)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B6363533
CAS No.: 1003843-31-9
M. Wt: 255.35 g/mol
InChI Key: PRRQDRLRMZGMRO-GHMZBOCLSA-N
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Description

(2R,6R)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester is a chiral compound with potential applications in various fields, including pharmaceuticals and organic synthesis. Its unique structure, featuring a piperidine ring with diethyl and oxo substituents, makes it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Diethyl Groups: The diethyl groups are introduced via alkylation reactions using ethyl halides under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The diethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride.

Major Products

    Oxidation: Introduction of additional oxo or hydroxyl groups.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R,6R)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its unique structure. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical agents. Its derivatives may exhibit therapeutic properties, making it a subject of interest in drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science.

Mechanism of Action

The mechanism of action of (2R,6R)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2R,6R)-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester: Similar structure but with methyl groups instead of diethyl groups.

    (2R,6R)-2,6-Diethyl-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester: Similar structure but with a hydroxyl group instead of an oxo group.

Uniqueness

(2R,6R)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of diethyl and oxo substituents. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

tert-butyl (2R,6R)-2,6-diethyl-4-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-6-10-8-12(16)9-11(7-2)15(10)13(17)18-14(3,4)5/h10-11H,6-9H2,1-5H3/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRQDRLRMZGMRO-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=O)CC(N1C(=O)OC(C)(C)C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CC(=O)C[C@H](N1C(=O)OC(C)(C)C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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